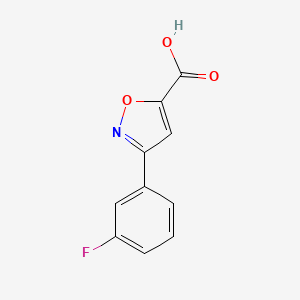

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

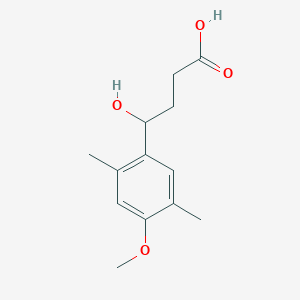

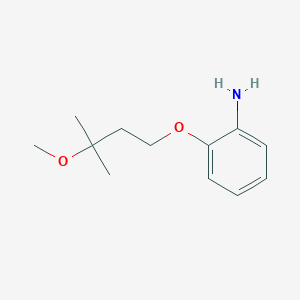

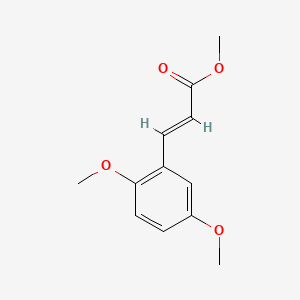

“3-(3-Fluorophenyl)isoxazole-5-carboxylic acid” is a chemical compound used for proteomics research . It has a molecular formula of C10H6FNO3 and a molecular weight of 207.16 .

Synthesis Analysis

The synthesis of a similar compound, 5-isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid, involves heating a mixture of the crude compound and LiOH.H2O in THF and water under reflux for 15 hours. The mixture is then concentrated, acidified, and extracted with ethyl acetate.Molecular Structure Analysis

The molecular structure of “3-(3-Fluorophenyl)isoxazole-5-carboxylic acid” is represented by the empirical formula C10H6FNO3 . Its molecular weight is 207.16 .Chemical Reactions Analysis

The synthesis process of a similar compound involves a reaction with LiOH.H2O in THF and water, followed by acidification and extraction with ethyl acetate.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Fluorophenyl)isoxazole-5-carboxylic acid” include its molecular formula C10H6FNO3 and molecular weight 207.16 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

The compound has been used in the synthesis of a novel series of fluorophenyl-isoxazole-carboxamide derivatives, which have been evaluated for their antiproliferative activities . These derivatives have shown promising anticancer activities against various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) .

Cell Cycle Analysis

The fluorophenyl-isoxazole-carboxamide derivatives have also been used in cell cycle analysis . For instance, compound 2f induced arrest in the G2-M phase in 6.73% of the total cells .

Apoptosis Induction

Some of these derivatives have shown the ability to induce apoptosis in cancer cells . Specifically, compounds 2b and 2f reduced the necrosis rate of Hep3B to 4-folds and shifted the cells to apoptosis .

Inhibition of α-Fetoprotein Secretion

The derivatives have demonstrated the ability to reduce the secretion of α-fetoprotein (α-FP), a tumor marker, in Hep3B cells . For example, compound 2f reduced the secretion of Hep3B to 168.33 ng/mL .

Chemo-informatics Analysis

A chemo-informatics analysis of the fluorophenyl-isoxazole-carboxamide derivatives showed that all synthesized derivatives obeyed Lipinski’s rule . This suggests that these compounds have favorable drug-like properties.

Synthesis of Novel Derivatives

The compound can be used as a starting material for the synthesis of novel fluorophenyl-isoxazole derivatives . These derivatives can then be evaluated for various biological activities.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBUQALMQUCGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254354 |

Source

|

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | |

CAS RN |

883541-40-0 |

Source

|

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883541-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)